N-(2-ethoxyphenyl)-N'-phenylurea
Overview
Description
N-(2-ethoxyphenyl)-N'-phenylurea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPU is a white crystalline solid that is soluble in organic solvents and is synthesized through a series of chemical reactions involving the condensation of 2-ethoxyaniline and phenyl isocyanate.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. Inflammatory cells, this compound has been shown to inhibit the production of various cytokines and chemokines, thereby reducing inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the alleviation of inflammation. In material science, this compound has been used as a building block for the synthesis of new polymers with desirable properties such as high thermal stability and mechanical strength.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-ethoxyphenyl)-N'-phenylurea in lab experiments include its relatively simple synthesis method, its high purity, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on N-(2-ethoxyphenyl)-N'-phenylurea could focus on the development of new herbicides for agricultural applications, the development of new drugs for the treatment of cancer and inflammation, and the synthesis of new polymers with desirable properties. Additional studies could also be conducted to further understand the mechanism of action of this compound and to explore its potential applications in other fields.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-phenylurea has been widely studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In medicine, this compound has been found to possess anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new polymers with desirable properties such as high thermal stability and mechanical strength.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPMTNKIJXCBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304165 | |
Record name | 1-(2-ethoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4300-34-9 | |
Record name | NSC164411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-ethoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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